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Compound of Interest

Compound Name: (R)-AMG-193

CAS No.: 2790567-82-5

Cat. No.: B15588503

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and

synthesis pathway of (R)-AMG-193, a potent and selective MTA-cooperative inhibitor of protein

arginine methyltransferase 5 (PRMT5). This document details the key synthetic strategies,

experimental methodologies, and the underlying signaling pathway, offering valuable insights

for professionals in drug discovery and development.

Chemical Structure
(R)-AMG-193 is the less active enantiomer of the clinically investigated molecule, AMG-193.

The biologically active form is the (S)-enantiomer, with the IUPAC name (S)-(4-amino-1,3-

dihydrofuro[3,4-c][1][2]naphthyridin-8-yl)(3-(4-(trifluoromethyl)phenyl)morpholino)methanone.

For the remainder of this guide, "AMG-193" will refer to the active (S)-enantiomer.

Chemical Formula: C₂₂H₁₉F₃N₄O₃

Molecular Weight: 444.41 g/mol
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The structure of AMG-193 is characterized by a central naphthyridine core linked via an amide

bond to a chiral morpholine moiety substituted with a trifluoromethylphenyl group. A co-crystal

structure of AMG-193 in complex with MTA-bound PRMT5:MEP50 has been solved, providing

detailed insights into its binding mode (PDB: 9C10).[3]

Chemical Structure of (S)-AMG-193

Click to download full resolution via product page

Caption: Chemical structure of (S)-AMG-193.

Synthesis Pathway
The manufacturing process for AMG-193 employs a convergent synthesis strategy, which

involves the preparation of two key intermediates—a chiral morpholine fragment and a

naphthyridine core—followed by their coupling to form the final active pharmaceutical

ingredient (API).[1][4] This approach allows for efficient and scalable production.[4]

A high-level overview of the synthesis is presented below:
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Caption: Convergent synthesis pathway of (S)-AMG-193.

Synthesis of the Chiral Morpholine Fragment
The synthesis of the key chiral morpholine intermediate, referred to as CFAM, is a critical part

of the overall process and is achieved in three main steps:

Continuous Lithiation: The synthesis begins with the reaction of 4-bromobenzotrifluoride and

3-morpholinone via a continuous lithiation process to generate the intermediate TOMBOC.

This flow process offers significant safety and cost advantages over previous magnesium-

based syntheses.[5]

Deprotection and Cyclization: The TOMBOC intermediate undergoes a deprotection and

cyclization sequence to form the imine, CFIM.[5]

Biocatalytic Asymmetric Reduction: The prochiral imine (CFIM) is then subjected to a highly

enantioselective biocatalytic asymmetric reduction using an imine reductase (IRED) enzyme

to yield the desired (S)-chiral morpholine (CFAM).[4][5] This enzymatic step is crucial for

establishing the correct stereochemistry of the final molecule. Over 900 kg of the

hydrochloride salt of CFAM has been produced with a purity of 100 A%.[5]

Synthesis of the Naphthyridine Core
The naphthyridine core is synthesized through a highly efficient process that utilizes modern

catalytic methods:

Iridium-Catalyzed C-H Borylation: The synthesis starts with a substituted pyridine which

undergoes a selective iridium-catalyzed C-H borylation to introduce a boronic ester group.[1]

[4]

One-Pot Suzuki Coupling and Cyclization: The resulting borylated pyridine is then subjected

to a palladium-catalyzed Suzuki coupling followed by a cyclization reaction in a single pot.

This one-pot procedure streamlines the synthesis and leads to the formation of the

naphthyridine core in an 81% isolated yield and high purity.[1]
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Final Amide Coupling
The final step in the synthesis of AMG-193 is the amide coupling of the chiral morpholine

fragment (CFAM) and the naphthyridine core. This reaction forms the central amide bond to

yield the final drug substance.

Experimental Protocols
Detailed experimental procedures for the synthesis of AMG-193 are provided in the

supplementary information of the publication "Development of a Manufacturing Route toward

AMG 193, an MTA-Cooperative PRMT5 Inhibitor" in Organic Process Research &

Development.[1] The following are summaries of the key experimental protocols.

Table 1: Summary of Key Synthetic Transformations and Yields

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pubs.acs.org/doi/pdf/10.1021/acs.oprd.5c00310?ref=article_openPDF
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588503?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step
Transformat
ion

Key
Reagents/C
atalysts

Yield
Purity/Enan
tiomeric
Excess

Reference

Chiral

Morpholine

Synthesis

1
Continuous

Lithiation

4-

bromobenzotr

ifluoride, 3-

morpholinone

, n-BuLi

High High Purity [5]

2
Deprotection

& Cyclization
- - - [5]

3

Biocatalytic

Asymmetric

Reduction

Imine (CFIM),

Imine

Reductase

(IRED)

-
100 A% (as

HCl salt)
[5]

Naphthyridine

Core

Synthesis

4

Ir-catalyzed

C-H

Borylation

Substituted

pyridine,

[Ir(cod)Cl]₂,

dtbpy, B₂pin₂

- - [1][4]

5

Suzuki

Coupling &

Cyclization

Borylated

pyridine, Pd

catalyst

81%

(isolated)
94.4% (w/w) [1]

Final

Coupling

6 Amide

Coupling

Chiral

morpholine

(CFAM),

- High Purity [1]
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Naphthyridine

core

Signaling Pathway and Mechanism of Action
AMG-193 is a first-in-class, orally active, and MTA-cooperative inhibitor of PRMT5.[3] Its

mechanism of action is based on the principle of synthetic lethality, specifically targeting cancer

cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3]

The MTAP-PRMT5 Synthetic Lethal Interaction:

MTAP Deletion: A significant percentage of human cancers have a deletion in the MTAP

gene, which is located near the tumor suppressor gene CDKN2A.

MTA Accumulation: The absence of the MTAP enzyme leads to the accumulation of its

substrate, methylthioadenosine (MTA), within the cancer cells.

MTA-Cooperative Inhibition of PRMT5: MTA is a natural, weak inhibitor of PRMT5. AMG-193

is designed to preferentially bind to the MTA-bound form of PRMT5, forming a stable ternary

complex. This cooperative binding significantly enhances the inhibitory potency of AMG-193

in MTAP-deleted cells.

Downstream Effects: The potent and selective inhibition of PRMT5 in these cancer cells

leads to a reduction in symmetric dimethylarginine (SDMA) levels on target proteins. This, in

turn, induces DNA damage, cell cycle arrest, and aberrant mRNA splicing, ultimately leading

to apoptosis of the cancer cells.[3]
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Caption: Signaling pathway of AMG-193 in normal versus MTAP-deleted cancer cells.

Key Experimental Workflows
PRMT5 Biochemical Assay
A common method to assess the inhibitory activity of compounds like AMG-193 on PRMT5 is a

biochemical assay that measures the transfer of a methyl group from a donor (S-

adenosylmethionine, SAM) to a substrate (e.g., a histone peptide).
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PRMT5 Biochemical Assay Workflow

Prepare reaction mix:
PRMT5/MEP50 complex,
Histone peptide substrate,

Radiolabeled SAM ([³H]-SAM)

Incubate with varying
concentrations of AMG-193

Initiate reaction

Quench reaction

Detect methylated substrate
(e.g., scintillation counting or

AlphaLISA)

Calculate % inhibition
and determine IC50

Click to download full resolution via product page

Caption: Workflow for a typical PRMT5 biochemical inhibition assay.

Cell Viability Assay
To determine the cytotoxic effects of AMG-193 on cancer cells, a cell viability assay such as the

CellTiter-Glo® Luminescent Cell Viability Assay is often employed. This assay quantifies ATP,

an indicator of metabolically active cells.
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Cell Viability Assay Workflow (CellTiter-Glo®)

Seed MTAP-wild-type and
MTAP-deleted cells in multi-well plates

Treat cells with a dose range
of AMG-193

Incubate for a specified period
(e.g., 72 hours)

Add CellTiter-Glo® reagent

Measure luminescence

Calculate cell viability and
determine IC50 values

Click to download full resolution via product page

Caption: Workflow for assessing cell viability using the CellTiter-Glo® assay.

Quantitative Data
Table 2: Biological Activity of (S)-AMG-193
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Assay
Cell
Line/Target

Condition IC₅₀ / Activity Reference

PRMT5 Inhibition -
In the presence

of MTA
0.107 µM [6]

Cell Viability
HCT116 (MTAP-

deleted)
- Potent Inhibition [3]

Cell Viability
HCT116 (MTAP-

wild-type)
-

Significantly less

potent
[3]

In Vivo Efficacy

BxPC-3

(pancreatic

cancer)

xenograft

100 mg/kg, once

daily

96% Tumor

Growth Inhibition

In Vivo Efficacy

U87MG

(glioblastoma)

xenograft

100 mg/kg, once

daily

88% Tumor

Growth Inhibition

This technical guide provides a foundational understanding of the chemical structure,

synthesis, and mechanism of action of (S)-AMG-193. For more detailed experimental

procedures and characterization data, readers are encouraged to consult the primary literature

and its supporting information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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